molecular formula C5H7FO B14489168 2-Fluoro-3-methylbut-2-enal CAS No. 63995-82-4

2-Fluoro-3-methylbut-2-enal

Cat. No.: B14489168
CAS No.: 63995-82-4
M. Wt: 102.11 g/mol
InChI Key: BIDXSIRKAVZREN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbut-2-enal is an organic compound that belongs to the class of fluorinated aldehydes It is characterized by the presence of a fluorine atom attached to the second carbon of a but-2-enal structure, which also contains a methyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylbut-2-enal can be achieved through several methods. One common approach involves the fluorination of 3-methylbut-2-enal using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbut-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbut-2-enal involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity can be exploited in enzyme inhibition studies and the design of covalent inhibitors .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-3-methylbut-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c1-4(2)5(6)3-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDXSIRKAVZREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539299
Record name 2-Fluoro-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63995-82-4
Record name 2-Fluoro-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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